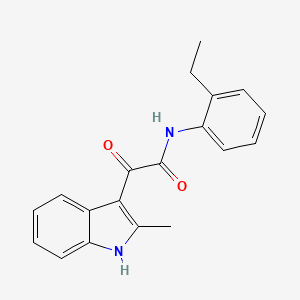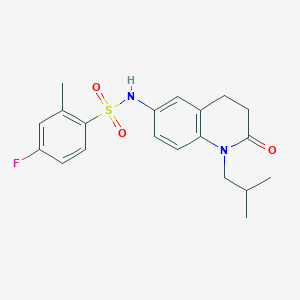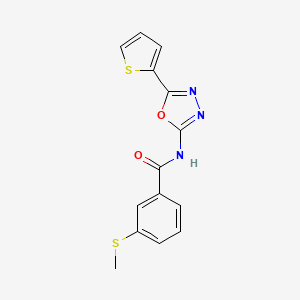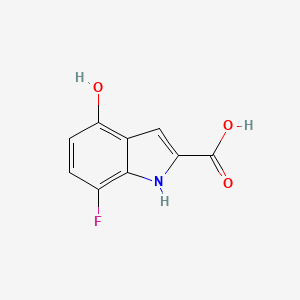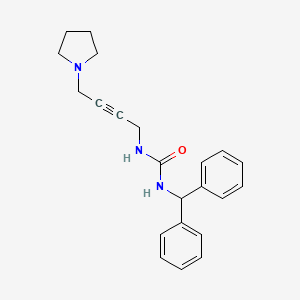
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
详细合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves the reaction of benzhydryl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine, followed by the addition of urea to form the final product.
Starting Materials
Benzhydryl chloride, 4-(pyrrolidin-1-yl)but-2-yn-1-amine, Urea
Reaction
Step 1: Benzhydryl chloride is reacted with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO., Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as triethylamine to form the final product, 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea., Step 3: The product is then purified by recrystallization or column chromatography.
作用机制
The mechanism of action of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to its various effects. For example, in cancer cells, this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
生化和生理效应
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuroscience, this compound can modulate the activity of certain neurotransmitters, leading to its anxiolytic and antidepressant effects. In immunology, this compound can modulate the activity of immune cells, leading to its immunomodulatory effects.
实验室实验的优点和局限性
One of the main advantages of using 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea in lab experiments is its versatility. This compound has shown potential applications in various scientific research fields, making it a valuable tool for researchers. However, one of the main limitations of using this compound is its cost. 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that is not readily available, making it expensive to use in lab experiments.
未来方向
There are several future directions for the use of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea in scientific research. One area of interest is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-cancer properties, and further research could lead to the development of more effective drugs. Another area of interest is in the study of neurological disorders. This compound has shown anxiolytic and antidepressant effects, and further research could lead to the development of new treatments for these disorders. Finally, the immunomodulatory effects of this compound could be further explored, leading to the development of new treatments for autoimmune disorders.
科研应用
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has shown potential applications in various scientific research fields. One of the main areas of interest is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other areas of interest include neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects, and immunology, where it has been shown to have immunomodulatory effects.
性质
IUPAC Name |
1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEKQQNMPSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
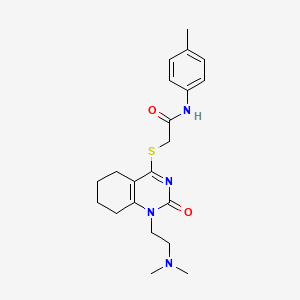
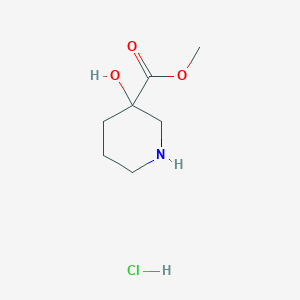
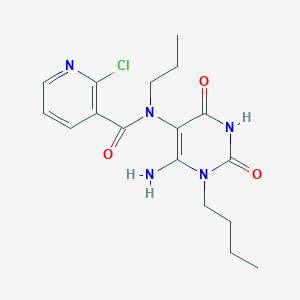
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
